N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[1-[2,2-difluoro-2-[4-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F5N6/c20-18(21,12-1-3-13(4-2-12)19(22,23)24)10-30-7-5-14(6-8-30)28-16-15-9-27-29-17(15)26-11-25-16/h1-4,9,11,14H,5-8,10H2,(H2,25,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJBVCKDEHELEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=NC3=C2C=NN3)CC(C4=CC=C(C=C4)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F5N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474788 | |
| Record name | N-(1-{2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]ethyl}piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913574-42-2 | |
| Record name | N-(1-{2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]ethyl}piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the piperidine ring and the pyrazolo[3,4-d]pyrimidine core. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reactions: The final coupling of the piperidine and pyrazolo[3,4-d]pyrimidine moieties can be facilitated by palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce fully saturated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit specific kinases involved in tumor proliferation and survival pathways. For instance, pyrazolo[3,4-d]pyrimidines have been linked to the inhibition of the protein kinase B (AKT) pathway, which plays a crucial role in cancer cell survival and growth .
2. Neuroprotective Effects
The compound's piperidine structure suggests potential neuroprotective effects. Research has demonstrated that similar compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are believed to be mediated through the inhibition of neuroinflammatory pathways and oxidative stress .
3. Antimicrobial Properties
Fluorinated compounds are known for their antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. This is particularly relevant in the context of increasing antibiotic resistance .
Pharmacological Insights
1. Drug Design
The unique structure of this compound allows for the exploration of structure-activity relationships (SAR) in drug design. By modifying various components of the molecule, researchers can optimize its pharmacokinetic properties and enhance its efficacy against targeted diseases. The incorporation of fluorine atoms is particularly advantageous in improving metabolic stability .
2. Targeted Delivery Systems
Research into nanocarriers for drug delivery has identified fluorinated compounds as effective agents for targeted therapies. The ability to modify the surface properties of nanoparticles with such compounds may enhance their interaction with specific biological targets, leading to improved therapeutic outcomes .
Materials Science Applications
1. Fluorinated Polymers
The synthesis of polymers incorporating this compound can lead to materials with enhanced chemical resistance and thermal stability. These properties are crucial in developing advanced materials for electronics and aerospace applications .
2. Coatings and Surfaces
Fluorinated compounds are known for their hydrophobic properties, making them suitable for applications in coatings that require water repellency or low friction surfaces. The incorporation of this compound into coatings could enhance their performance in various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors where the compound can bind and modulate their activity. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
The target compound shares its core structure with multiple analogs, differing primarily in substituents on the pyrazolo-pyrimidine ring and the amine side chain. Below is a comparative analysis:
Table 1: Key Structural Features and Properties of Analogues
Key Differences and Implications
Trifluoromethyl vs. Chlorophenyl/Methyl Substituents
- The target compound’s 4-(trifluoromethyl)phenyl group confers stronger electron-withdrawing effects and higher metabolic resistance compared to chlorophenyl or methyl substituents in . This may enhance target engagement in hydrophobic binding pockets.
- In contrast, chlorophenyl analogs (e.g., ) exhibit moderate polarity, balancing solubility and membrane permeability.
Fluorinated vs.
Synthetic Accessibility
- Synthesis of the target compound may require multi-step protocols similar to those in , involving Vilsmeier–Haack reactions or coupling with cesium/potassium carbonate. Yields for analogs range from 21% () to 82% (), suggesting challenges in scaling the target’s synthesis.
Biological Activity Trends While explicit data are absent, pyrazolo[3,4-d]pyrimidin-4-amine derivatives are frequently kinase inhibitors. For example, compounds with morpholinoethyl or oxadiazole substituents () show enhanced selectivity for ATP-binding sites, a trait the target compound may share.
Biological Activity
N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, highlighting synthesis methods, target interactions, and pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C19H19F5N6 |
| Molecular Weight | 426.386 g/mol |
This compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity against various targets.
Research indicates that compounds with similar structures often exhibit inhibitory activity against specific kinases and enzymes involved in cancer progression. The pyrazolo[3,4-d]pyrimidine moiety is particularly noted for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Target Enzymes
- Pim Kinases : Studies have shown that related compounds inhibit Pim kinases (Pim-1, Pim-2, Pim-3), which are implicated in tumorigenesis. For instance, one analog exhibited IC50 values of 0.4 nM against Pim-1 and Pim-2, indicating potent inhibitory effects .
- FGFR Inhibition : Another aspect of interest is the inhibition of Fibroblast Growth Factor Receptors (FGFRs). Compounds with similar scaffolds have demonstrated significant enzymatic inhibition with IC50 values as low as 2.9 nM for FGFR1 .
Antitumor Activity
The compound's antitumor properties have been evaluated in various preclinical models:
- Colon Cancer Models : In vivo studies using mouse models of colon cancer revealed that certain derivatives could significantly inhibit tumor growth, suggesting potential clinical applications in oncology .
- Multiple Myeloma : Compounds structurally related to this compound showed antiproliferative activity against multiple myeloma cell lines with IC50 values around 0.64 μM .
Anti-inflammatory and Antimicrobial Activity
Some derivatives have also been tested for anti-inflammatory properties, showing effectiveness comparable to standard treatments like diclofenac sodium. Additionally, certain analogs exhibited antimicrobial activity against Mycobacterium tuberculosis, making them candidates for further development in infectious disease therapy .
Case Studies
Several case studies highlight the compound's efficacy:
- Case Study on Tumor Xenografts : A study involving xenograft models demonstrated that compounds with similar structural features could achieve up to 96.9% tumor growth inhibition at optimal dosages (10 mg/kg) .
- Safety Profile Evaluation : Toxicity assessments on human embryonic kidney cells indicated that many derivatives are non-toxic at therapeutic concentrations, supporting their potential for human use .
Q & A
Q. When synthetic yields vary significantly between batches, what systematic troubleshooting steps are recommended?
- Methodological Answer :
Reagent Purity Analysis : Quantify residual moisture in solvents (Karl Fischer titration) and halide content in fluorinated reagents (ion chromatography).
Reaction Monitoring : Use in situ FTIR or LC-MS to detect intermediates and adjust stoichiometry dynamically.
Cross-Validation : Replicate reactions in parallel under inert (Ar) and ambient conditions to identify oxygen/moisture sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
